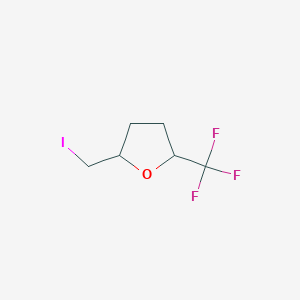

2-(Iodomethyl)-5-(trifluoromethyl)oxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Iodomethyl)-5-(trifluoromethyl)oxolane” is a type of organic compound that contains an oxolane ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The trifluoromethoxy group is the chemical group –O– CF 3, which can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves trifluoromethylation reactions, which are important transformations in the research and development of drugs, agrochemicals, and functional materials . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported, which allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain an oxolane ring, with a trifluoromethoxy group and an iodomethyl group attached . The trifluoromethoxy group is the chemical group –O– CF 3 .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . These reactions often involve an oxidation/reduction process of trifluoromethyl-containing compounds .Scientific Research Applications

Electrophilic Trifluoromethylthiolating Agents

Fluorinated compounds, especially those containing the trifluoromethylthio group (-SCF3), have significant importance in pharmaceuticals, agrochemicals, and materials science due to their lipophilicity and chemical stability. A study by Shao et al. (2015) discusses the development of new electrophilic trifluoromethylthiolating reagents that facilitate the late-stage installation of the trifluoromethylthio group into molecules. These reagents are designed to be shelf-stable and highly reactive, broadening the scope for synthesizing trifluoromethylthiolated compounds under mild conditions without requiring strong acids or suffering from limited substrate scope and toxicity issues Shao et al., 2015.

Structural Characterization and Reactivity

The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been explored by Chernov'yants et al. (2011), revealing the formation of a novel n–σ* complex. This study provides insight into the structural characterization and potential reactivity of such complexes, which may be applied in the synthesis of novel organic compounds with potential pharmacological activities Chernov'yants et al., 2011.

Oxidative Addition and Cycloaddition Reactions

Shainyan et al. (2014) demonstrated the application of trifluoromethanesulfonamide in the oxidative system for generating diverse organic structures, including trans-2,5-bis(iodomethyl)-1-(trifluoromethylsulfonyl)pyrrolidine and 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane. These findings suggest the potential for novel synthetic routes in organic chemistry, utilizing the reactivity of iodomethyl and trifluoromethyl groups Shainyan et al., 2014.

High-Pressure Reactions with Cyclic Ethers

Taguchi et al. (1988) explored the high-pressure reaction of oxiranes with carbon disulfide, leading to the formation of 1,3-dithiolane-2-thiones and oxathiolane derivatives. This study showcases the application of high-pressure chemistry in modifying cyclic ethers, potentially opening new pathways for the synthesis of compounds with varied functional groups, including the iodomethyl and trifluoromethyl units Taguchi et al., 1988.

Future Directions

properties

IUPAC Name |

2-(iodomethyl)-5-(trifluoromethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3IO/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEZTVDNPKFRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CI)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2126177-81-7 |

Source

|

| Record name | 2-(iodomethyl)-5-(trifluoromethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)

![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)